molecular formula C12H15N5OS B6448326 4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549003-62-3

4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6448326
CAS No.: 2549003-62-3
M. Wt: 277.35 g/mol
InChI Key: TYWJYJQUJRLGEP-UHFFFAOYSA-N
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Description

4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a piperazine ring attached to a thiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Mode of Action

The similar compound mentioned above inhibits the tgf-β-induced smad2/3 phosphorylation at a cellular level . This suggests that 4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine might interact with its target in a similar manner, inhibiting key cellular processes.

Biochemical Pathways

The inhibition of tgf-β-induced smad2/3 phosphorylation suggests that it may affect the tgf-β signaling pathway . This pathway plays a crucial role in cell growth, cell differentiation, apoptosis, and cellular homeostasis.

Pharmacokinetics

The similar compound mentioned above showed improved solubility in a lotion base when a methoxy group was introduced to the benzothiazole ring . This suggests that the this compound might have similar properties, which could impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Result of Action

The similar compound mentioned above significantly inhibited smad2 phosphorylation in mouse skin after topical application . This suggests that this compound might have similar effects, potentially leading to changes in cellular signaling and function.

Action Environment

The similar compound mentioned above was applied topically, suggesting that the route of administration and the local environment (eg, skin pH, temperature) could potentially influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the pyrimidine ring.

    Incorporation of the Thiazole Moiety: The thiazole ring can be introduced through cyclization reactions involving thioamides and α-haloketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new heterocyclic compounds with varied biological activities.

Scientific Research Applications

4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]benzothiazole: Similar structure but with a benzothiazole ring instead of a pyrimidine ring.

    4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]imidazole: Similar structure but with an imidazole ring instead of a pyrimidine ring.

Uniqueness

4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct biological activities and chemical reactivity. Its methoxy group and thiazole moiety contribute to its solubility and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-18-11-8-10(14-9-15-11)16-3-5-17(6-4-16)12-13-2-7-19-12/h2,7-9H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWJYJQUJRLGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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